Cresyl glycidyl ether
Description
Contextualization within Glycidyl (B131873) Ether Chemistry and Industrial Relevance
Glycidyl ethers are a class of chemical compounds defined by a glycidyl group attached to another molecule via an ether linkage. The key feature of these compounds is the highly reactive three-membered epoxide ring (also known as an oxirane ring). This ring can readily react with a variety of nucleophiles, such as amines and anhydrides, in ring-opening polymerization reactions. This reactivity is the foundation of their industrial importance, primarily as building blocks or modifiers for epoxy resins. patsnap.com
Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. However, in their uncured state, many epoxy resins are highly viscous, which can make processing and application difficult. This is where reactive diluents, like cresyl glycidyl ether, become essential. wikipedia.orgnih.gov
Isomeric Forms of this compound: ortho-, meta-, and para- Isomers in Research Contexts
This compound exists in three distinct isomeric forms, depending on the position of the methyl group (-CH₃) on the cresol (B1669610) ring relative to the glycidyl ether substituent. These are the ortho-, meta-, and para- isomers. The commercially available product is often a mixture of these isomers. biosynth.com
o-Cresyl glycidyl ether (ortho-CGE): The methyl group is on the carbon atom adjacent (position 2) to the ether linkage. This is the most extensively studied isomer. wikipedia.org
m-Cresyl glycidyl ether (meta-CGE): The methyl group is at position 3 on the phenyl ring.
p-Cresyl glycidyl ether (para-CGE): The methyl group is at the opposite position (position 4) on the phenyl ring. nist.gov
The position of the methyl group can influence the steric and electronic effects within the molecule, which in turn can affect its reactivity and physical properties. In polymer science, o-cresyl glycidyl ether is particularly noted for its role as a monofunctional diluent. Since it possesses only one epoxide group, it acts as a chain terminator during polymerization. wikipedia.org This function is crucial for controlling the crosslink density of the polymer network, which allows for the tailoring of mechanical properties such as flexibility and toughness in the final cured product. While the isomers exist, much of the available research focuses on the ortho-isomer or the undifferentiated mixture.
Interactive Table: Properties of this compound Isomers
| Property | o-Cresyl Glycidyl Ether | p-Cresyl Glycidyl Ether | This compound (Isomer Mixture) |
| IUPAC Name | 2-[(2-Methylphenoxy)methyl]oxirane wikipedia.org | 2-[(4-Methylphenoxy)methyl]oxirane nist.gov | Oxirane, 2-[(methylphenoxy)methyl]- cymitquimica.com |
| CAS Number | 2210-79-9 wikipedia.org | 2186-24-5 nist.gov | 26447-14-3 biosynth.com |
| Molecular Formula | C₁₀H₁₂O₂ wikipedia.org | C₁₀H₁₂O₂ nist.gov | C₁₀H₁₂O₂ biosynth.com |
| Molar Mass | 164.20 g/mol wikipedia.org | 164.20 g/mol nist.gov | 164.20 g/mol biosynth.com |
| Appearance | Colorless to light yellow liquid smolecule.cominchem.org | Data not specified | Colorless to pale yellow liquid cymitquimica.com |
| Boiling Point | ~259 °C (498 °F) at 760 mmHg noaa.gov | Data not specified | 151-154 °C at 1.125-1.5 mmHg chemicalbook.com |
| Density | ~1.09 g/mL at 20 °C noaa.govnoaa.gov | Data not specified | ~1.14 g/cm³ biosynth.com |
Historical Trajectories and Milestones in this compound Academic Investigation
The investigation of this compound is closely linked to the broader development of epoxy resin technology in the mid-20th century. As the use of epoxy resins expanded, the need for property modifiers like reactive diluents became apparent, driving research into compounds like CGE.
An interesting historical footnote in the study of CGE relates to its hydrolysis product. The glycerol (B35011) ether of o-cresol (B1677501), formed by the hydrolysis of the epoxide group in o-CGE, is a compound known as mephenesin (B1676209). drugbank.com Mephenesin was researched and used clinically as a centrally acting muscle relaxant starting in the 1940s and 1950s. patsnap.comdrugbank.comwikipedia.org This therapeutic application, while distinct from its industrial use in polymers, represents one of the earliest instances of a CGE-related compound being the subject of significant scientific study.
In the realm of polymer science, the synthesis of glycidyl ethers, including CGE, typically involves the reaction of a corresponding phenol (B47542) (in this case, cresol) with an excess of epichlorohydrin (B41342) in an alkaline medium. google.com Patents from the latter half of the 20th century describe various refinements to this process to improve yield and purity. google.com
Academic and industrial research from the 1970s onwards began to focus more on the specific effects of reactive diluents on epoxy resin performance. Studies characterized how the addition of CGE could reduce viscosity by 30-50% while maintaining or even enhancing certain mechanical properties. More recent investigations have continued to explore its use in advanced materials, such as in the formulation of specialized coatings, high-temperature adhesives, and composites for the electronics and aerospace industries. sigmaaldrich.comsigmaaldrich.com The registration of CGE under chemical regulations like REACH in the European Union signifies another milestone, reflecting its established industrial importance and the corresponding body of research into its properties. wikipedia.org
Interactive Table: Summary of Key Research Findings
| Research Area | Finding | Implication |
| Epoxy Resin Modification | CGE acts as a reactive diluent, reducing the viscosity of epoxy resin formulations by 30-50%. | Improves processability, allowing for easier mixing and application in coatings, adhesives, and composites. wikipedia.orgsmolecule.com |
| Polymer Microstructure | As a monofunctional ether, o-CGE functions as a chain terminator during polymerization. wikipedia.org | Allows for the control and moderation of crosslink density, which can be used to tailor the flexibility and mechanical properties of the cured resin. |
| Hydrolysis Product | The hydrolysis of o-CGE produces 3-(o-tolyloxy)-1,2-propanediol, also known as mephenesin. drugbank.com | This compound was historically developed and used as a central muscle relaxant, representing an early area of research on a CGE-related molecule. patsnap.comwikipedia.org |
| Synthesis | CGE is typically synthesized via the reaction of cresol with epichlorohydrin in the presence of a catalyst and subsequent dehydrochlorination. wikipedia.org | This established chemical pathway allows for the industrial-scale production necessary for its widespread use as a reactive diluent. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]oxirane | |
|---|---|---|
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InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |
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InChI Key |
CUFXMPWHOWYNSO-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=C(C=C1)OCC2CO2 | |
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Molecular Formula |
C10H12O2 | |
| Record name | CRESYL GLYCIDYL ETHER | |
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DSSTOX Substance ID |
DTXSID3024863 | |
| Record name | p-Cresyl glycidyl ether | |
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Molecular Weight |
164.20 g/mol | |
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Physical Description |
Cresyl glycidyl ether is a colorless liquid. Sinks and mixes with water. (USCG, 1999), Clear colorless liquid; [HSDB] | |
| Record name | CRESYL GLYCIDYL ETHER | |
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| Record name | p-Cresyl glycidyl ether | |
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Boiling Point |
498 °F at 760 mmHg (approx.) (USCG, 1999), 170 to 195 °C at 100 mbar | |
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Flash Point |
less than 200 °F (NTP, 1992), 200 °F (Open Cup) | |
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| Record name | CRESYL GLYCIDYL ETHER | |
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Solubility |
Insoluble (less than of equal to 1 mg/mL at 70 °F) (NTP, 1992) | |
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Density |
1.09 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 25 °C | |
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Vapor Pressure |
0.04 [mmHg] | |
| Record name | p-Cresyl glycidyl ether | |
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Color/Form |
Clear, colorless Liquid | |
CAS No. |
26447-14-3, 2186-24-5 | |
| Record name | CRESYL GLYCIDYL ETHER | |
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| Record name | [(tolyloxy)methyl]oxirane | |
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Synthetic Methodologies and Reaction Dynamics of Cresyl Glycidyl Ether
Established Synthesis Routes: Derivatization from Cresol (B1669610) and Epichlorohydrin (B41342)
The primary industrial synthesis of cresyl glycidyl (B131873) ether involves the reaction of cresol with epichlorohydrin. This process is a variation of the Williamson ether synthesis, adapted for the formation of glycidyl ethers. The reaction typically proceeds in two main stages: the initial reaction of cresol with epichlorohydrin to form a halohydrin ether intermediate, followed by dehydrohalogenation to yield the final epoxide ring. guidechem.com
The synthesis begins with the deprotonation of cresol (a mixture of ortho-, meta-, and para-isomers) by a base to form the more nucleophilic cresoxide anion. This anion then attacks the electrophilic carbon of the epoxide ring in epichlorohydrin. This nucleophilic attack results in the ring-opening of the epoxide, forming a chlorohydrin ether intermediate. guidechem.comresearchgate.net
In the second stage, a base, typically a strong hydroxide (B78521) like sodium hydroxide, is used for dehydrochlorination. The base abstracts a proton from the hydroxyl group of the chlorohydrin intermediate, forming an alkoxide. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the new three-membered epoxide ring of cresyl glycidyl ether. guidechem.comresearchgate.net
A simplified representation of the mechanism is as follows:
Deprotonation: Cresol + Base → Cresoxide anion
Nucleophilic Attack & Ring-Opening: Cresoxide anion + Epichlorohydrin → Halohydrin ether intermediate
Dehydrohalogenation (Intramolecular SN2): Halohydrin ether intermediate + Base → this compound + Salt + Water
To enhance reaction efficiency and selectivity, various catalytic systems and reaction conditions are employed. The choice of catalyst and solvent can significantly influence reaction rates and minimize the formation of byproducts.
Catalysts: Lewis acids such as tin tetrachloride (SnCl₄), boron trifluoride (BF₃), and other metal halides are often used to catalyze the initial ring-opening reaction between the cresol and epichlorohydrin. guidechem.comgoogle.compaint.org These catalysts activate the epichlorohydrin, making it more susceptible to nucleophilic attack. Phase transfer catalysts (PTCs), like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), are also effective, particularly in two-phase (liquid-liquid or solid-liquid) systems. chalmers.se PTCs facilitate the transfer of the cresoxide anion from the aqueous or solid phase to the organic phase containing epichlorohydrin, accelerating the reaction. chalmers.se
Reaction Environment: The reaction is often carried out using an excess of epichlorohydrin, which can also serve as the solvent. google.com However, other solvents like toluene (B28343) or a dioxane/water mixture may be used to optimize solubility and reaction conditions. guidechem.comacs.org Temperature is a critical parameter; for instance, the initial ring-opening might be conducted at 60°C, while the subsequent dehydrochlorination step can occur at a higher temperature, such as 90°C. guidechem.com The optimization of parameters like temperature, reaction time, and the ratio of reactants (e.g., NaOH to hydroxyl groups) is crucial for maximizing yield and product purity. acs.org
Table 1: Comparison of Catalytic Systems for Glycidyl Ether Synthesis
| Catalyst Type | Example(s) | Role in Synthesis | Key Advantages |
|---|---|---|---|
| Lewis Acids | SnCl₄, BF₃, AlCl₃ | Activates the epoxide ring of epichlorohydrin, making it more electrophilic. | Effective in promoting the initial ring-opening step. google.compaint.org |
| Phase Transfer Catalysts (PTC) | Tetrabutylammonium bromide (TBAB), Crown ethers | Facilitates the reaction between reactants in different phases (e.g., aqueous and organic). | Enables solvent-free or reduced-solvent conditions, simplifies product separation. chalmers.se |
| Basic Catalysts | Piperidine, Sodium Hydroxide (NaOH) | Acts as a deprotonating agent for cresol and in the dehydrochlorination step. | Essential for the formation of the nucleophile and the final epoxide ring. |
Chemical Reactivity of the Epoxide Moiety in this compound
The chemical utility of this compound is primarily derived from the high reactivity of its terminal epoxide (oxirane) ring. This strained three-membered ring is susceptible to attack by a wide range of chemical species, leading to ring-opening and the formation of new functional groups.
The epoxide ring of CGE can be opened under both acidic and basic conditions, following SN1 or SN2 mechanisms.
Acid-Catalyzed Ring-Opening: In the presence of an acid, the oxygen atom of the epoxide is protonated, forming a good leaving group (a hydroxyl group) and making the ring more susceptible to attack by a weak nucleophile. The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide. The attack generally occurs at the more substituted carbon atom if a stable carbocation-like transition state can be formed (SN1-like). However, for a terminal epoxide like in CGE, the attack often occurs at the less sterically hindered primary carbon (SN2-like). youtube.comlibretexts.org For example, hydrolysis of the epoxide in an acidic medium yields the corresponding diol, 3-(o-tolyloxy)propane-1,2-diol. uzh.ch
Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring in a classic SN2 reaction. youtube.com The attack occurs at the less sterically hindered carbon atom. This is the fundamental reaction that occurs during the curing of epoxy resins with amine hardeners, where the nitrogen atom of the amine acts as the nucleophile. mdpi.comacs.org The reaction with a phenol (B47542), for instance, can be catalyzed by a base, leading to the formation of a secondary alcohol. researchgate.net
The epoxide ring is inherently electrophilic due to ring strain and the polarization of the C-O bonds, making its carbon atoms targets for nucleophiles. youtube.com Electrophiles, on the other hand, interact with the oxygen atom.
Nucleophiles: A wide variety of nucleophiles can react with CGE. These include:
Amines: Primary and secondary amines are common curing agents for epoxy resins. The nucleophilic nitrogen attacks the epoxide, leading to the formation of β-hydroxyamines. This reaction is the basis for the cross-linking in epoxy thermosets. mdpi.comkpi.ua
Alcohols and Phenols: In the presence of a catalyst, alcohols and phenols can open the epoxide ring to form ether linkages and a secondary hydroxyl group. researchgate.net
Carboxylic Acids: The reaction with carboxylic acids, often catalyzed, results in the formation of a hydroxy ester. paint.org
Water: Hydrolysis, the reaction with water, leads to the formation of a diol. uzh.ch
Electrophiles: The primary interaction with an electrophile involves the lone pairs of electrons on the epoxide's oxygen atom. As seen in acid-catalyzed ring-opening, protonation of the oxygen by an acid (an electrophile) is the initial activation step. youtube.com Strong Lewis acids can also coordinate with the oxygen, further polarizing the C-O bonds and enhancing the electrophilicity of the ring carbons. acs.org
Table 2: Products of this compound Ring-Opening with Various Nucleophiles
| Nucleophile | Reagent Type | Resulting Functional Group | Product Example |
|---|---|---|---|
| Amine (R-NH₂) | Curing Agent | β-Hydroxyamine | N-alkyl-1-(o-tolyloxy)-3-aminopropan-2-ol |
| Alcohol (R-OH) | Chain Extender | Ether, Hydroxyl | 1-(o-tolyloxy)-3-(alkoxy)propan-2-ol |
| Water (H₂O) | Hydrolysis Agent | Diol | 3-(o-tolyloxy)propane-1,2-diol uzh.ch |
| Carboxylic Acid (R-COOH) | Curing Agent | Hydroxy Ester | 2-hydroxy-3-(o-tolyloxy)propyl carboxylate |
Advanced Functionalization and Derivatization Strategies for Research Purposes
Beyond its use as a reactive diluent, this compound can be chemically modified to create novel monomers and polymers for advanced research applications. The reactivity of the epoxide group allows for its use as a platform for introducing various functionalities.
For instance, the selective ring-opening polymerization of glycidyl ethers is a powerful technique for creating well-defined polyethers. researchgate.net By using specific initiating systems, such as a combination of tetraoctylammonium bromide and triisobutylaluminum, it is possible to polymerize the epoxide moiety of a glycidyl ether monomer while leaving other functional groups intact. researchgate.net
This strategy can be applied to create copolymers with tailored properties. For example, by copolymerizing a functional glycidyl ether with other epoxides like propylene (B89431) oxide or tert-butyl glycidyl ether, researchers can synthesize:
Amphiphilic block copolymers: These polymers have distinct hydrophilic and hydrophobic segments and can self-assemble into complex nanostructures in solution. rsc.org
Thermoresponsive polymers: Copolymers incorporating monomers like glycidyl methyl ether can exhibit a lower critical solution temperature (LCST), where their solubility in water changes dramatically with temperature. researchgate.net
Functional polymers: By starting with a functionalized glycidyl ether or by post-polymerization modification, polymers with specific reactive sites, such as hydroxyl or methacrylate (B99206) groups, can be prepared for further cross-linking or bioconjugation. researchgate.netrsc.org
These advanced derivatization strategies transform simple molecules like CGE into building blocks for sophisticated materials with potential applications in drug delivery, smart coatings, and nanotechnology.
Polymer Science and Advanced Materials Engineering with Cresyl Glycidyl Ether
Role as a Reactive Diluent in Epoxy Resin Systems
Cresyl glycidyl (B131873) ether (CGE) is an aromatic monoepoxide primarily utilized as a reactive diluent in epoxy resin formulations. miller-stephenson.compenpoly.comwestlakeepoxy.com Its "reactive" nature stems from the presence of a glycidyl functional group, which allows it to participate in the polymerization reaction and become a permanent part of the cured polymer network. wikipedia.org As a monofunctional diluent, where each molecule has one epoxy group, it primarily acts as a chain terminator in the polymer structure. wikipedia.orgpanpage.de This distinguishes it from difunctional or trifunctional diluents which serve as chain extenders or cross-linkers. wikipedia.org The aromatic structure of CGE helps in minimizing the loss of chemical and mechanical properties that can sometimes be associated with other types of diluents. penpoly.com
Influence on Viscosity Modification and Processability of Polymer Formulations
The principal function of cresyl glycidyl ether in epoxy systems is to reduce the viscosity of high molecular weight resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). miller-stephenson.comwikipedia.orgpanpage.de This reduction in viscosity is crucial for improving the handling and processability of the resin formulation. Lower viscosity facilitates better impregnation of fibers and fillers, enhances flow characteristics for applications like potting and casting, and allows for higher filler loading. miller-stephenson.comspecialchem.com The efficiency of CGE as a viscosity reducer is attributed to its low molecular weight and aromatic character. penpoly.com
The impact of CGE on the viscosity of a standard Bisphenol-A liquid epoxy resin is significant. The addition of even small amounts can drastically lower the system's viscosity, as detailed in the table below.
Interactive Table: Effect of this compound (CGE) Concentration on the Viscosity of a Standard Liquid Epoxy Resin (Initial Viscosity: 12,500 cP) Data sourced from a typical industrial product datasheet. panpage.de
| Weight Percent CGE (%) | Resulting Viscosity @ 25°C (cP) |
| 5 | 5,000 |
| 10 | 2,000 |
| 15 | 1,200 |
| 20 | 800 |
| 25 | 600 |
Impact on Cure Kinetics and Polymerization Rate
The incorporation of this compound influences the cure kinetics of epoxy systems. Generally, a reduction in viscosity increases the mobility of the reactive molecules within the formulation, which can lead to a faster rate of cure, particularly in the initial stages. specialchem.com
Polymerization Mechanisms and Structural Integration
The glycidyl group of CGE allows it to be integrated into the polymer backbone through various polymerization mechanisms, primarily involving the ring-opening of the highly strained epoxide ring. acs.org
Cationic Polymerization Pathways and Kinetics
Epoxides, including this compound, can undergo cationic ring-opening polymerization. youtube.com This process is typically initiated by a Lewis acid or a Brønsted acid. The mechanism involves the protonation of the oxygen atom in the epoxide ring by the initiator. youtube.com This creates a positively charged, activated complex, making the adjacent carbon atoms highly electrophilic. A nucleophilic attack by the oxygen atom of another monomer molecule on one of these electrophilic carbons opens the ring and propagates the polymer chain. youtube.com This process repeats, leading to the formation of a polyether structure. The chain end remains a reactive cation, allowing for the continuous addition of monomer units in what can be a living polymerization process under controlled conditions. youtube.com
Anionic Polymerization in Controlled Systems
Anionic polymerization is another significant pathway for glycidyl ethers. acs.org Phenyl glycidyl ether (PGE), a structurally similar compound, is often used as a model monomer to study the anionic polymerization of epoxides. acs.org This type of polymerization can be initiated by strong nucleophiles or bases, such as alkoxides or hydroxides. acs.org For example, studies have demonstrated the anionic polymerization of PGE in a miniemulsion system using a specialized initiator that also functions as a surfactant. acs.org Imidazoles are also known to be effective initiators for the anionic homopolymerization of epoxy resins, leading to the formation of polyethers. mdpi.com The reaction proceeds via the nucleophilic attack on a carbon atom of the epoxide ring, causing it to open and create a propagating alkoxide anion. Under carefully controlled conditions, this method can produce polymers with a narrow molecular weight distribution. nih.govnih.gov
Mechanisms of Cross-linking and Network Formation
In thermosetting epoxy systems, this compound is chemically incorporated into the final three-dimensional polymer network. specialchem.com During the curing process, typically with an amine curing agent, the nucleophilic nitrogen atom of the amine attacks a carbon atom of the CGE epoxide ring. This results in the opening of the ring and the formation of a covalent bond between the diluent and the growing polymer chain. acs.org
Because CGE is monofunctional, it attaches to the network at only one point. wikipedia.org This makes it a "chain terminator" rather than a cross-linker. panpage.de The integration of CGE reduces the average epoxide functionality of the resin blend. penpoly.com A high concentration of a monofunctional diluent can therefore lead to a lower cross-link density in the final cured polymer. penpoly.comacs.org This can influence the material's properties, often resulting in increased flexibility but potentially lower thermal stability (e.g., a lower glass transition temperature) and reduced chemical resistance. penpoly.com Consequently, the amount of this compound used must be carefully optimized to achieve the desired reduction in viscosity without excessively compromising the final performance properties of the thermoset material. penpoly.companpage.de
Modulation of Polymer Microstructure and Macroscopic Properties
The incorporation of this compound into polymer matrices, particularly epoxy resins, significantly modulates their microstructure and macroscopic properties. This influence stems from its role as a reactive diluent and a monofunctional molecule that alters the polymer network.
The addition of this compound to epoxy resin systems can influence their thermal behavior. While it is primarily used to lower viscosity, its impact on the glass transition temperature (Tg) can vary. In some highly crosslinked epoxy amine networks, the addition of CGE did not significantly affect the Tg until higher concentrations were used. coventry.ac.ukresearchgate.net However, in other systems, a moderate reduction in the glass transition temperature has been observed with increasing CGE content. nih.gov For instance, the addition of 20 wt% of a similar glycidyl ether modifier, butyl glycidyl ether, resulted in a 5% to 11% drop in Tg, depending on the analysis method. nih.gov
The thermal stability of the resulting polymer can also be affected. The use of CGE in epoxy novolac resins contributes to tightly cross-linked systems with enhanced high-temperature performance. chemicalbook.com The aromatic nature of the o-cresyl group in o-CGE contributes to its thermal stability within the polymer network.
Here is an interactive data table summarizing the effect of a glycidyl ether modifier on the thermal properties of an epoxy resin system:
Data derived from studies on glycidyl ether-modified epoxy systems. nih.gov
The incorporation of this compound as a reactive diluent generally influences the mechanical properties of the cured epoxy resin. While it effectively reduces viscosity, this can sometimes come at the expense of certain mechanical strengths. specialchem.com However, research has shown that CGE can be used to fortify highly rigid epoxy networks, leading to a significant increase in modulus. coventry.ac.ukresearchgate.net In one study, the covalent incorporation of o-cresyl glycidyl ether into a highly aromatic and rigid epoxy monomer network was investigated to improve mechanical and thermal properties. researchgate.net
Interlaminar shear strength (ILSS) is a critical property in fiber-reinforced composites, representing the shear strength between the laminate layers. zwickroell.com Since ILSS is considered to be driven by the matrix properties, modifications to the epoxy resin, such as the addition of CGE, can have a direct impact. nasa.gov Improving the toughness and strength of the resin matrix is a key strategy for enhancing ILSS. nasa.gov The addition of toughening agents to the epoxy matrix has been shown to significantly improve the interlaminar shear strength of glass fiber/epoxy laminates. mdpi.com For instance, the addition of 8 wt% CTBN and 0.5 wt% nano-SiO2 increased the interlaminar shear strength by 109.2%. mdpi.com While direct data on CGE's effect on ILSS is limited, its role in modifying the matrix suggests a potential influence.
The following table shows the effect of modifiers on the mechanical properties of a glass fiber/epoxy laminate composite:
Data from a study on modified glass fiber/epoxy laminates. mdpi.com
As a monofunctional reactive diluent, this compound acts as a chain terminator during the curing process of epoxy resins. wikipedia.org This monofunctional nature means that each CGE molecule can only react at one end, effectively capping a growing polymer chain. This action directly influences the polymer's microstructure by moderating the crosslink density. A lower crosslink density can lead to increased flexibility and, in some cases, improved toughness. researchgate.net
The addition of CGE can also affect the morphology of the cured polymer. In some systems, the asynchronous crosslinking of different components can induce phase separation, leading to the formation of distinct domains within the epoxy matrix. researchgate.net This can be a mechanism for toughening the material. The morphology of the polymer network, including the presence and size of such domains, can be investigated using techniques like scanning electron microscopy.
Applications in Specialized Material Formulations
This compound's properties make it a valuable component in various specialized material formulations, particularly in the fields of advanced coatings and adhesives. ontosight.ai
This compound is utilized in the formulation of advanced epoxy coatings, including non-solvent and anticorrosion coatings. ontosight.aialkyl-glycidylether.com Its ability to reduce viscosity allows for higher solids content in coatings, which can lead to reduced volatile organic compound (VOC) emissions. sacheminc.com The aromatic character of CGE contributes to the thermal stability of the cured coating.
Furthermore, glycidyl ethers, in general, are used for surface modification. sacheminc.com For instance, textiles with reactive hydroxyl groups on their surfaces can be modified with a glycidyl ether to improve properties like color fastness. sacheminc.com While specific research on CGE for this application is not detailed, its reactive glycidyl group suggests potential for similar surface modification roles.
This compound is a component in the formulation of epoxy adhesives. ontosight.aigoogle.com Its primary role is to reduce the viscosity of the adhesive formulation, which improves wetting and flow, ensuring better contact with the substrates to be bonded. ontosight.ai Two-component epoxy resin adhesives often contain glycidyl ethers, which react with a hardener to form a strong bond at room temperature. google.com
Research has shown that the addition of monofunctional glycidyl ethers, such as phenyl glycidyl ether (a close structural analog to CGE), can improve the bond strength of epoxy adhesives. threebond.co.jp Molecular simulations suggest that these monofunctional ethers can act similarly to antiplasticizers, packing the free volume and improving the elastic modulus of the adhesive. threebond.co.jp In one study, a fast-bonding epoxy adhesive was developed where the asynchronous ring-opening of a glycidyl ether and another component induced a phase evolution that contributed to superior adhesive strength. researchgate.net
Composites and Elastomer Systems
This compound (CGE) is a significant formulating tool in the field of advanced composites and elastomer systems, primarily utilized as a reactive diluent for epoxy resins. wikipedia.org Its principal function is to reduce the viscosity of uncured resin systems, which is a critical parameter for many processing techniques, especially in the fabrication of fiber-reinforced composites where thorough impregnation of the fiber reinforcement is paramount for optimal performance. googleapis.com
As a monofunctional reactive diluent, this compound possesses a single epoxide group. This structural characteristic means that during the polymerization (curing) process, it acts as a chain terminator, which effectively moderates the crosslink density of the final polymer network. wikipedia.org This alteration of the network structure directly influences the mechanical and thermal properties of the resulting composite or elastomer. wikipedia.org The aromatic nature of the cresyl group generally ensures good compatibility with common aromatic epoxy resins like those based on bisphenol-A (DGEBA).
In the context of fiber-reinforced composites, such as those utilizing glass or carbon fibers, the reduction in matrix viscosity afforded by CGE facilitates manufacturing processes like resin transfer molding (RTM) and filament winding. google.comdtic.mil A lower viscosity allows the resin to better penetrate and wet out the dense fiber bundles, minimizing voids and ensuring a high-quality composite laminate. google.com However, the impact on mechanical properties must be carefully managed. The reduction in crosslink density can lead to a decrease in properties such as modulus and glass transition temperature (Tg), but can concurrently enhance flexibility and impact strength. googleapis.comtandfonline.com
The incorporation of CGE is also a key strategy in the development of toughened epoxy systems, including elastomer-modified epoxies. tandfonline.comresearchgate.net Brittle epoxy matrices can be made more resilient to fracture by the inclusion of a dispersed rubbery phase. tandfonline.com CGE contributes to this by lowering the viscosity of the continuous epoxy phase, which allows for a more uniform dispersion of the elastomeric toughening agent. researchgate.netnih.gov The toughening mechanisms in such systems are complex and can include localized shear deformation and cavitation of the rubber particles. tandfonline.com
Research has shown that the concentration of CGE must be carefully optimized to achieve the desired balance of properties. While higher concentrations lead to a greater reduction in viscosity, they can also lead to a more significant reduction in thermomechanical performance. googleapis.com Studies on similar monofunctional reactive diluents have demonstrated that there can be an optimal concentration at which properties like tensile strength and elongation at break are maximized before beginning to decrease with further addition. researchgate.netresearchgate.net
The following tables summarize the general effects and research findings related to the use of this compound in composite and elastomer systems.
Table 1: General Effects of this compound on Epoxy Composite and Elastomer Properties
| Property | Effect of CGE Addition | Rationale |
|---|---|---|
| Viscosity | Decreases | Acts as a low-viscosity diluent. |
| Processing | Improves | Lower viscosity enhances fiber wetting and mold filling. google.com |
| Crosslink Density | Decreases | Monofunctional nature leads to chain termination. wikipedia.org |
| Flexibility/Toughness | Increases | Reduced crosslink density allows for greater chain mobility. googleapis.comtandfonline.com |
| Tensile & Flexural Modulus | Generally Decreases | A consequence of reduced crosslink density. googleapis.com |
| Glass Transition Temp. (Tg) | Generally Decreases | Lower crosslink density reduces the thermal energy required for chain segment mobility. google.com |
| Impact Strength | Generally Increases | Enhanced toughness and energy absorption capability. googleapis.comdtic.mil |
This table presents generalized trends. The exact effect depends on the specific resin system, curing agent, and concentration of CGE.
Table 2: Summary of Research Findings on CGE and Similar Reactive Diluents in Composites and Elastomers
| Research Focus | System Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Reactive Diluents in Fiber-Reinforced Composites | Epoxy resin compositions for fiber-reinforced materials. | CGE is listed as a suitable reactive diluent to improve processability. The addition can improve impact resistance but may affect heat resistance. | googleapis.com |
| Shrinkage Reduction in Carbon Fiber Composites | Diglycidyl ether of bisphenol A (DGEBA) with CGE. | CGE is a component in commercial epoxy systems (e.g., Epon 813) used in studies on reducing matrix shrinkage to improve mechanical properties of carbon fiber reinforced epoxies. | dtic.mil |
| Toughening Mechanisms | Elastomer-modified epoxies. | The presence of a rubbery phase can increase fracture energy significantly. The primary toughening mechanisms are localized shear deformation and internal cavitation of rubber particles. CGE helps in dispersing these particles. | tandfonline.com |
| Processability of Rubber Compositions | Silica-reinforced rubber compositions. | CGE is mentioned as a potential organic compound to be added to lower the viscosity and improve the processability and storage stability of uncured silica-containing rubber. | google.com |
| Vinyl Ester Resins | Vinyl ester resins synthesized using bisphenol-A based epoxy. | CGE was used as a reactive diluent during the synthesis of vinyl ester resins, highlighting its utility in modifying related thermoset systems. | researchgate.net |
| Effect of Phenyl Glycidyl Ether (PGE) | Bisphenol F epoxy system. | Addition of PGE (a similar aromatic monofunctional diluent) at 15% increased tensile strength by 14.8% and elongation by 13.7%. | researchgate.net |
| Bio-based Reactive Diluents | Cardanol glycidyl ether (a bio-based analogue) in an epoxy system. | At concentrations below 10%, tensile strength and elongation at break increased, while modulus and flexural properties saw a slight decrease. | researchgate.net |
Toxicological Mechanisms and Biological Interactions of Cresyl Glycidyl Ether
Genotoxicity and Mutagenicity Mechanisms
The genotoxic and mutagenic properties of cresyl glycidyl (B131873) ether are attributed to its ability to form adducts with DNA, a characteristic common to many epoxides. uzh.ch The interaction with genetic material can lead to mutations and chromosomal damage, which have been investigated in both bacterial and mammalian systems.
In vitro studies, particularly the Ames test which utilizes histidine-requiring strains of Salmonella typhimurium, have demonstrated that cresyl glycidyl ether is a direct-acting mutagen. uzh.chnih.govcdc.gov This means it can induce mutations without the need for metabolic activation. The primary type of mutation observed is base-pair substitution. uzh.ch The mutagenic activity of CGE has been consistently reported across various studies. cdc.govresearchgate.net
Table 1: Summary of In Vitro Mutagenicity Data for this compound
| Test System | Result | Metabolic Activation | Mutation Type |
|---|---|---|---|
| Ames Test (S. typhimurium) | Positive | Not Required | Base-pair substitution |
| Human White Blood Cells | Positive (Unscheduled DNA Synthesis) | Not specified | DNA Damage |
Data sourced from multiple studies. uzh.chcdc.gov
The inclusion of a metabolic activation system, such as the S9-mix derived from rat liver homogenates, significantly reduces the mutagenic activity of this compound. uzh.ch The S9-mix contains enzymes, like epoxide hydrolase, that metabolize the epoxide group. uzh.chcanada.ca This process involves the hydrolysis of the reactive epoxide ring, leading to the formation of a less reactive diol. uzh.chcanada.ca This detoxification pathway diminishes the compound's ability to interact with bacterial DNA, thereby lowering its mutagenic potential in these test systems. uzh.ch
In vivo studies have been conducted to assess the genotoxic potential of this compound in whole organisms, providing a more comprehensive understanding of its effects in a biological system.
Studies using Big Blue® transgenic mice, which are designed to detect mutations in various tissues, have shown that oral administration of o-cresyl glycidyl ether did not induce mutations in the liver or testes. uzh.ch This suggests a lack of systemic genotoxic effects in these organs. uzh.ch Furthermore, o-cresyl glycidyl ether did not cause clastogenic effects, such as chromosome aberrations, in the bone marrow of mice. uzh.ch These findings indicate that while CGE is a direct-acting mutagen in vitro, it does not appear to cause systemic genetic damage in vivo. uzh.ch However, the potential for local genotoxicity at the site of contact remains a concern that has not been fully elucidated. uzh.ch
Table 2: Summary of In Vivo Genotoxicity Data for o-Cresyl Glycidyl Ether
| Test System | Tissue/Cell Type | Endpoint | Result |
|---|---|---|---|
| Big Blue® Mice | Liver, Testes | Gene Mutation | Negative |
| Mouse | Bone Marrow | Clastogenicity | Negative |
Data from studies on o-cresyl glycidyl ether. uzh.ch
In Vivo Genotoxicity Assessments (e.g., Big Blue® mice, bone marrow clastogenicity)
Sensitization and Irritation Mechanisms
The mechanisms underlying skin sensitization and irritation by this compound are linked to its chemical reactivity and interaction with skin proteins.
This compound is a recognized skin sensitizer (B1316253) in both humans and animals, capable of causing allergic contact dermatitis. uzh.chcdc.govnih.gov The sensitization process is initiated by the haptenation of skin proteins by the reactive epoxide group of CGE. uzh.ch This modification forms a complete antigen that can be recognized by the immune system. Subsequent exposure to the substance can then trigger an allergic inflammatory response, characteristic of contact dermatitis. cdc.gov Occupational exposure to products containing CGE has been associated with the development of contact dermatitis. cdc.govresearchgate.net The sensitizing potential of CGE is a critical toxicological endpoint. uzh.ch
Mechanisms of Mucosal and Organ Irritation (e.g., nasal mucosa, forestomach)
The irritant effects of this compound (CGE), particularly the ortho-isomer (o-CGE), are attributed to the high reactivity of its epoxide group. uzh.ch This functional group can readily react with biological molecules, leading to local tissue damage.
In animal studies, the irritant properties of CGE have been observed in specific tissues following different routes of exposure. For instance, head-only inhalation exposure in rats to o-cresyl glycidyl ether aerosol resulted in irritation of the nasal mucosa. uzh.ch This local irritation is considered a primary effect of the compound. uzh.ch
When administered orally via gavage to rats for 90 days, o-cresyl glycidyl ether caused local irritation in the forestomach, which manifested as ulceration, erosion, and inflammatory cell infiltrates. uzh.ch Similar effects, including hyperkeratosis (thickening of the outer layer of the skin) and basal-cell hyperplasia, have been noted in the forestomach of rats and mice exposed to other glycidyl ethers, which is consistent with the irritant nature of this class of compounds. nih.gov The mechanism is likely direct chemical damage to the mucosal lining due to the reactive epoxide ring. uzh.chcdc.gov
Metabolic Fate and Biotransformation Pathways
The metabolism of this compound is a critical factor in its toxicological profile. The body primarily processes CGE through two major enzymatic pathways designed to detoxify and eliminate the compound. nih.govechemi.com
Studies in rats have identified several key metabolites of o-cresyl glycidyl ether (o-CGE) in urine, providing insight into its biotransformation. nih.gov Following administration, three main metabolites have been characterized:
o-Cresyl glycidyl ether mercapturic acid (o-CGEMA) : This metabolite is a product of the glutathione (B108866) conjugation pathway. nih.govacs.org
3-(o-cresyloxy)lactic acid (COLA) : This metabolite results from the epoxide hydrolysis pathway. nih.govacs.org
N-acetyl-O-(o-cresyl)serine (NACS) : This is a novel metabolite identified in rats, believed to be formed from the further metabolism of 3-(o-cresyloxy)lactic acid through oxidation, transamination, and N-acetylation. nih.govacs.org
The excretion of these metabolites is relatively rapid, with a significant portion, such as 93% of the total o-CGEMA, being collected within 6 hours after administration in rats. nih.gov
Table 1: Urinary Metabolites of o-Cresyl Glycidyl Ether in Rats This interactive table summarizes the primary urinary metabolites identified following o-CGE administration in rats.
| Metabolite | Chemical Class/Pathway | Significance | Reference |
|---|---|---|---|
| o-Cresyl glycidyl ether mercapturic acid (o-CGEMA) | Mercapturic Acid (from Glutathione Conjugation) | A major detoxification product. Its excretion is linear at lower doses but plateaus at higher doses, suggesting saturation of the pathway. | nih.gov, acs.org |
| 3-(o-cresyloxy)lactic acid (COLA) | Lactic Acid Derivative (from Epoxide Hydrolysis) | A key product of the alternative primary detoxification pathway. | nih.gov, acs.org |
The detoxification of this compound is primarily handled by two enzymatic systems that target the reactive epoxide ring:
Epoxide Hydrolase (EH): This enzyme catalyzes the hydrolysis of the epoxide ring to form a corresponding diol, specifically 3-(o-cresyloxy)-1,2-propanediol. uzh.chechemi.com This diol can then be further oxidized to produce metabolites like 3-(o-cresyloxy)lactic acid (COLA). nih.gov In vitro studies show that microsomal epoxide hydrolase is generally more efficient than the cytosolic form. uzh.ch
Glutathione (GSH) Conjugation: Catalyzed by glutathione S-transferases (GST), this pathway involves the conjugation of the epoxide with glutathione, a major cellular antioxidant. uzh.chnih.gov This initial conjugate is then further metabolized and excreted in the urine as a mercapturic acid (o-CGEMA). nih.govacs.org
At lower doses, these two pathways contribute almost equally to the metabolism of o-CGE. echemi.comnih.gov However, at higher doses, the glutathione conjugation pathway can become saturated, making epoxide hydrolysis the more prominent route of detoxification. nih.govechemi.com
In vitro studies using liver and lung fractions have revealed significant differences in the metabolism of o-cresyl glycidyl ether between rodents (rats and mice) and humans. uzh.chechemi.com
Glutathione (GSH) Conjugation: The conjugation with GSH occurs much more rapidly and to a greater extent in the cytosol of rodents compared to humans. uzh.ch This indicates that GSH conjugation is a more significant detoxification pathway in rodents than in humans. uzh.ch
Epoxide Hydrolase (EH) Activity: Conversely, epoxide hydrolases are generally more efficient in humans than in rodents. uzh.chechemi.com Specifically, human liver and lung microsomes show higher activity for hydrolyzing the epoxide group. uzh.ch
These differences suggest that humans may rely more heavily on epoxide hydrolysis for detoxification, while rodents utilize glutathione conjugation more effectively. uzh.ch This has implications for extrapolating toxicity data from animal models to human health risk assessment.
Table 2: Comparative In Vitro Metabolism of o-Cresyl Glycidyl Ether This interactive table compares the efficiency of the two main detoxification pathways in different species.
| Species | Glutathione (GSH) Conjugation Efficiency | Epoxide Hydrolase (EH) Efficiency | Primary Detoxification Pathway | Reference |
|---|---|---|---|---|
| Rat | High | Lower than humans | Glutathione Conjugation | uzh.ch, echemi.com |
| Mouse | High (most efficient of the three) | Lower than humans | Glutathione Conjugation | uzh.ch, echemi.com |
| Human | Low | High | Epoxide Hydrolysis | uzh.ch, echemi.com |
Mechanisms of Suspected Carcinogenicity
While there are no direct carcinogenicity studies on this compound itself, it is suspected to be a carcinogen based on its chemical structure and the known effects of similar compounds. uzh.ch
The primary basis for the suspected carcinogenicity of CGE is its structural similarity to phenyl glycidyl ether (PGE). uzh.chcanada.ca PGE is another aromatic monoglycidyl ether that has been shown to induce nasal tumors in rats following inhalation exposure. uzh.ch
The proposed mechanism for this carcinogenic activity is linked to the genotoxic potential of the epoxide group. cdc.govcanada.ca Epoxides are electrophilic and can react with nucleophilic sites on DNA, forming DNA adducts. cdc.gov This binding to genetic material can lead to mutations and, ultimately, the initiation of cancer. Because this compound shares the same reactive glycidyl ether functional group, it is extrapolated that it could act through a similar genotoxic mechanism, particularly at the site of direct contact, such as the nasal mucosa after inhalation. uzh.ch This leads to its classification as a suspected locally acting carcinogen. uzh.ch
Local Versus Systemic Carcinogenic Potential
Currently, there are no dedicated long-term carcinogenicity studies available for this compound. uzh.ch However, its potential for carcinogenicity is evaluated based on its genotoxic profile and its structural similarity to other compounds. This compound is suspected of being a locally acting carcinogen. uzh.ch This suspicion arises from its relationship with the structurally analogous substance, phenyl glycidyl ether, which has been shown to induce nasal tumors in rats following inhalation. uzh.ch Based on this evidence, the German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has classified cresyl glycidyl ethers in Carcinogen Category 3B, for substances with limited evidence of a carcinogenic effect. uzh.ch
The compound and its isomer mixture are directly mutagenic in bacterial assays, causing base-pair substitutions. uzh.ch This direct genotoxic action in vitro supports the potential for local carcinogenic effects at the site of first contact, as the reactive epoxide group can bind to DNA. uzh.ch The mutagenic activity is significantly reduced by the addition of a metabolic activation system (S9-mix), suggesting that metabolic processes can detoxify the compound. uzh.ch
In contrast, the evidence for systemic carcinogenic potential is low. Studies in Big Blue® mice given oral doses of o-cresyl glycidyl ether found no mutagenic activity in the liver or testes. uzh.ch This indicates that the substance is not systemically genotoxic, likely due to metabolic detoxification before it can reach and damage DNA in distant organs. uzh.ch
Table 1: Summary of Evidence for Carcinogenic Potential of this compound
| Aspect | Finding | Implication | Citation |
|---|---|---|---|
| Direct Carcinogenicity Studies | None available. | Assessment relies on indirect evidence. | uzh.ch |
| Local Carcinogenicity | Suspected to be a locally acting carcinogen. | Potential for tumors at the site of contact (e.g., skin, respiratory tract). | uzh.ch |
| Analogue Evidence | Structurally similar phenyl glycidyl ether caused nasal tumors in rats. | Supports the hypothesis of local carcinogenicity. | uzh.ch |
| Systemic Genotoxicity | Not mutagenic in the liver and testes of mice in an in vivo study. | Low potential for causing cancer in internal organs distant from the absorption site. | uzh.ch |
| In Vitro Genotoxicity | Directly mutagenic in bacterial assays. | Confirms its inherent DNA-damaging capability, relevant for local effects. | uzh.ch |
Investigation of Other Biological Effects (mechanistic insights)
Potential Effects on the Nervous System via Hydrolysis Products (e.g., mephenesin (B1676209) formation)
A key metabolic pathway for this compound involves the hydrolysis of its epoxide group. uzh.ch This reaction results in the formation of the glycerol (B35011) ether of o-cresol (B1677501). uzh.ch This hydrolysis product is chemically identical to the well-known pharmaceutical compound mephenesin. uzh.ch
Mephenesin was historically used therapeutically as a centrally acting muscle relaxant. uzh.ch Its mechanism of action involves blocking nerve impulses in the spinal cord and brainstem, leading to a reduction in muscle tone and spasm. The formation of a biologically active metabolite with known neurological effects from the parent compound, this compound, provides a clear mechanistic insight into potential, though not yet studied, effects on the nervous system following exposure and subsequent metabolism.
Reproductive and Developmental Toxicity Research
Research into the reproductive and developmental effects of this compound is limited. researchgate.net However, a key prenatal developmental toxicity study has been conducted to assess its potential to cause harm to a developing fetus. uzh.ch
In this study, pregnant Sprague Dawley rats were administered o-cresyl glycidyl ether by gavage. The results showed no evidence of developmental toxicity, even at the highest dose tested. uzh.ch This suggests that under the conditions of the study, the compound did not cause birth defects or other developmental abnormalities in the offspring. uzh.ch There remains a lack of specific data regarding the effects of this compound on fertility in either males or females. uzh.chiarc.fr
Table 2: Developmental Toxicity Study of o-Cresyl Glycidyl Ether in Rats
| Study Parameter | Details | Citation |
|---|---|---|
| Species | Sprague Dawley Rat | uzh.ch |
| Exposure Route | Gavage (Oral) | uzh.ch |
| Endpoint | Prenatal Developmental Toxicity | uzh.ch |
| Key Finding | No developmental toxicity was induced. | uzh.ch |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| o-Cresyl glycidyl ether |
| Phenyl glycidyl ether |
| Mephenesin |
Analytical Methodologies for Cresyl Glycidyl Ether Research
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for isolating and identifying CGE and its related compounds from complex matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) are routinely utilized for their high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling
GC/MS is a powerful hybrid technique indispensable for the identification and quantification of volatile and semi-volatile compounds, making it highly suitable for studying the metabolic fate of CGE. In metabolic studies, GC/MS is used to analyze biological samples, such as urine, to identify the byproducts formed after the body processes CGE.
Research on the metabolism of o-cresyl glycidyl (B131873) ether (o-CGE) in rats has successfully employed GC/MS to elucidate its urinary metabolite profile. nih.gov In these studies, urine samples from rats administered o-CGE were collected and extracted. The metabolites within these extracts were then identified using GC/MS analysis. nih.govuzh.ch This research identified three primary urinary metabolites:
3-(o-cresyloxy)lactic acid (COLA)
o-cresyl glycidyl ether mercapturic acid (o-CGEMA)
N-acetyl-O-(o-cresyl)serine (NACS) nih.gov
The identification of these compounds demonstrates that the metabolic pathways for o-CGE are comparable to those of the structurally related phenyl glycidyl ether (PGE). nih.gov The analytical methods developed were sensitive enough for the determination of these metabolites in the urine of rats at the administered doses. nih.gov It is anticipated that these GC/MS methods could also be applied to monitor occupational exposure in humans. nih.gov
| Metabolite Name | Abbreviation | Metabolic Pathway Indication |
|---|---|---|
| o-cresyl glycidyl ether mercapturic acid | o-CGEMA | Glutathione (B108866) (GSH) conjugation |
| 3-(o-cresyloxy)lactic acid | COLA | Epoxide hydrolysis |
| N-acetyl-O-(o-cresyl)serine | NACS | Further metabolism of COLA |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of CGE in various samples. Its versatility allows for the separation of non-volatile or thermally unstable compounds that are not suitable for GC analysis.
The analysis of o-cresyl glycidyl ether can be achieved using reverse-phase (RP) HPLC methods. sielc.com A common approach involves a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Specialized reverse-phase columns with low silanol (B1196071) activity, such as Newcrom R1, are utilized for these separations. sielc.com For faster analyses, columns with smaller particle sizes (e.g., 3 µm) suitable for Ultra-Performance Liquid Chromatography (UPLC) applications can be used. sielc.com Detection is often performed using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths. analytice.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com
| Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column Example | Newcrom R1 (low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN) and Water |
| Modifier | Phosphoric acid (for standard detection) or Formic acid (for MS compatibility) |
| Detector | Diode-Array Detector (DAD) or Mass Spectrometry (MS) |
| Application | Quantitative analysis, impurity isolation |
Spectroscopic Characterization Methods in Research Settings
Spectroscopic methods are fundamental for elucidating the molecular structure of CGE and confirming its identity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to provide detailed information about the carbon-hydrogen framework of cresyl glycidyl ether. nih.govsioc-journal.cn Spectral databases contain reference spectra for o-cresyl glycidyl ether, which can be used to confirm the identity of a synthesized or isolated sample. nih.gov For instance, ¹H-NMR spectra can confirm the presence and connectivity of protons in the aromatic ring, the methyl group, and the glycidyl ether moiety. sioc-journal.cngoogle.com Similarly, ¹³C NMR provides information on the different carbon environments within the molecule. sioc-journal.cnnih.govspectrabase.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sioc-journal.cnfu-berlin.de The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features. iarc.fr Key peaks would include those for the C-O-C (ether) stretching, the epoxide ring vibrations, and the aromatic C-H and C=C bonds. In studies of polymer films, such as those made from poly([o-cresyl glycidyl ether]-co-formaldehyde), FTIR is used to characterize the film chemistry and monitor the cross-linking process. fu-berlin.de The NIST WebBook provides gas-phase IR spectral data for isomers like p-cresyl glycidyl ether. nist.gov
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. sioc-journal.cn When coupled with a chromatographic technique like GC or HPLC, it provides both separation and identification capabilities. nih.govresearchgate.net Electron impact mass spectral data for this compound have been reported. iarc.fr The mass spectrum of o-cresyl glycidyl ether shows a characteristic fragmentation pattern, with a prominent peak for the molecular ion and other significant fragments that help confirm the structure. nih.gov MS is not only crucial for identifying metabolites in biological studies but also plays a key role in the structural elucidation of novel derivatives, such as those involving β-cyclodextrin modified with glycidyl ethers. sioc-journal.cnnih.gov
Development and Validation of Quantitative Analytical Methods for Biological Matrices
The quantitative analysis of this compound and its metabolites in biological matrices is crucial for toxicokinetic studies and for monitoring occupational exposure. Research has focused on developing and validating sensitive and specific analytical methods, primarily for urine, but the principles can be extended to other biological samples like blood. The main analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Sample Preparation
A critical step in the analysis of this compound and its metabolites from biological matrices is the extraction and purification of the target analytes. Biological samples such as urine and blood are complex mixtures, and effective sample preparation is necessary to remove interfering substances.
For the analysis of this compound metabolites in urine, a common procedure involves acidification of the urine sample followed by liquid-liquid extraction. nih.govuzh.ch Solvents like ethyl acetate (B1210297) or diethyl ether are typically used to extract the metabolites from the acidified aqueous matrix. nih.gov In some methods for related compounds, enzymatic hydrolysis is employed to convert conjugated metabolites to their free form before extraction. irsst.qc.cacdc.gov For instance, in the analysis of o-cresol (B1677501), a related compound, samples are acidified and heated to hydrolyze conjugated metabolites. irsst.qc.ca Following extraction, derivatization may be necessary to increase the volatility and thermal stability of the analytes for GC-MS analysis. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation and identification of this compound metabolites. nih.govuzh.ch This method offers high sensitivity and specificity, allowing for the reliable quantification of metabolites in complex biological samples. shimadzu.com
In a study investigating the urinary metabolite profile of o-cresyl glycidyl ether in rats, metabolites were identified and quantified using GC/MS. uzh.ch The primary metabolites identified were 3-(o-cresyloxy)lactic acid (COLA), o-cresyl glycidyl ether mercapturic acid (o-CGEMA), and N-acetyl-O-(o-cresyl)serine (NACS). nih.gov
The validation of these quantitative methods is essential to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For the main metabolite, o-cresyl glycidyl ether mercapturic acid (o-CGEMA), a linear dose-excretion relationship was established in rats up to a dose of 0.333 mmol/kg, with a coefficient of determination (r²) of 0.997. nih.govresearchgate.net This indicates a strong linear relationship between the administered dose and the amount of metabolite excreted in the urine within this range.
While detailed validation data for all metabolites of this compound are not extensively published, a representative example of method validation for a related compound, o-cresol, in urine using UPLC-MS/MS is presented in the table below. This illustrates the typical parameters and acceptable criteria for such analytical methods.
| Validation Parameter | o-Cresol in Human Urine (UPLC-MS/MS) irsst.qc.ca |
|---|---|
| Dynamic Range | 0.4 – 40 µM |
| Coefficient of Determination (R²) | >0.995 |
| Limit of Detection (LOD) | 0.06 µM |
| Limit of Quantitation (LOQ) | 0.21 µM |
| Intraday Precision (RSD) | 3.2% |
| Interday Precision (RSD) | 4.4% |
| Accuracy (Recovery) | 99% |
High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for the analysis of this compound and its metabolites. sielc.com It is particularly suitable for compounds that are not easily volatilized. A reverse-phase (RP) HPLC method has been described for the separation of o-cresyl glycidyl ether. sielc.com Such methods can be coupled with various detectors, including Diode-Array Detectors (DAD) or mass spectrometers (LC-MS), for quantification.
For mass spectrometry compatible applications, the mobile phase can be adapted, for instance, by replacing phosphoric acid with formic acid. sielc.com The scalability of HPLC methods also allows for their use in preparative separations for isolating impurities. sielc.com
Environmental Fate and Ecological Impact Research
Environmental Degradation Pathways
In aquatic environments, the epoxide group of o-cresyl glycidyl (B131873) ether (o-CGE) is susceptible to hydrolysis, a chemical reaction that results in the formation of a diol derivative, specifically 3-(o-cresyloxy)-1,2-propanediol. This process is a key factor in the compound's stability in water-based systems.
The rate of this hydrolysis reaction is significantly influenced by the pH of the surrounding water. The reaction accelerates in both acidic and basic conditions. Temperature also plays a crucial role, with higher temperatures leading to increased rates of hydrolysis. This pH and temperature dependence affects the compound's persistence in various aquatic environments. The formation of the glycerol (B35011) ether of o-cresol (B1677501) through hydrolysis is a notable transformation product. uzh.ch
Biodegradation is a significant pathway for the breakdown of organic compounds in the environment, mediated by microorganisms such as bacteria and fungi. nih.gov While specific studies on the microbial degradation of cresyl glycidyl ether are not extensively detailed in the provided results, general principles of hydrocarbon biodegradation can be applied. Microorganisms with the necessary metabolic capabilities are essential for breaking down such compounds. nih.gov The process can be enhanced by the presence of biosurfactants, which increase the bioavailability of the pollutant to the microbes. nih.gov
For complex organic compounds, mixed microbial populations with a broad range of enzymatic capabilities are often required for effective degradation. nih.gov The interaction between different microbial species can be synergistic, leading to more efficient breakdown than a single species could achieve. researchgate.net However, the presence of multiple volatile organic compounds (VOCs) can also lead to complex interactions, including co-metabolism, where the degradation of one compound is facilitated by the presence of another, or inhibition due to toxicity or competition for enzymes. nih.gov It is noted that o-cresyl glycidyl ether is not readily biodegradable in water. ellsworth.com
Environmental Distribution and Persistence Modeling
The distribution and persistence of a chemical in the environment are influenced by its physical and chemical properties. For o-cresyl glycidyl ether, its low water solubility and potential for mobility in soil are key factors. ontosight.ailandsciencetech.com It is considered toxic to aquatic life with long-lasting effects. dampney.comnih.gov
The table below summarizes some of the key properties of o-cresyl glycidyl ether relevant to its environmental distribution and persistence.
Table 1: Environmental Properties of o-Cresyl Glycidyl Ether
| Property | Value/Description | Source |
|---|---|---|
| Water Solubility | Slightly soluble in water. ontosight.ai Less than 1 mg/mL at 72 °F. nih.gov | ontosight.ainih.gov |
| Log Pow (Octanol-Water Partition Coefficient) | 2.16 (Estimated) | ellsworth.com |
| Persistence | Not readily biodegradable in water. ellsworth.com The product is non-rapidly degradable. resinlab.com.cnresinlab.com.cn | ellsworth.comresinlab.com.cnresinlab.com.cn |
Ecological Hazard Assessment Methodologies
Assessing the ecological hazard of a chemical involves evaluating its potential to cause harm to organisms in the environment. This includes examining its ecotoxicity and its potential to bioaccumulate in the food chain.
This compound is recognized as being toxic to aquatic organisms, with the potential for long-lasting adverse effects in aquatic environments. ontosight.aidampney.comnih.gov This has led to its classification as a hazardous substance for water, with a water hazard class of 2 (self-assessment). resinlab.com.cnresinlab.com.cn The environmental toxicity of epoxide-containing compounds like CGE is related to their n-octanol/water partition coefficient (log Pow). landsciencetech.com
The ecological risk of substances like o-CGE can be characterized using approaches such as the Ecological Risk Classification of organic substances (ERC). canada.ca This methodology considers multiple factors, including the mode of toxic action, chemical reactivity, and bioavailability, to determine a substance's hazard profile. canada.ca Based on such assessments, o-CGE has been classified as having a high hazard potential. canada.ca
Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment through all routes of exposure and accumulates in the organism to a concentration higher than that in the surrounding environment. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Pow).
For o-cresyl glycidyl ether, the estimated Log Pow is 2.16. ellsworth.com Generally, a Log Kow (another term for Log Pow) of less than 4 suggests a low potential for bioaccumulation. ellsworth.com Therefore, o-cresyl glycidyl ether is considered to have a low potential for bioaccumulation. ellsworth.com Safety data sheets for products containing o-CGE also indicate that it is not highly bioaccumulative. resinlab.com.cnresinlab.com.cn Reactive diluents like CGE are generally considered to have a low to moderate potential for bioconcentration. landsciencetech.com
The table below provides a summary of the bioaccumulation potential for o-cresyl glycidyl ether.
Table 2: Bioaccumulation Potential of o-Cresyl Glycidyl Ether
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Log Pow | 2.16 (Estimated) | Low potential for bioaccumulation | ellsworth.com |
Occupational Health Research and Exposure Science
Occupational Exposure Assessment Methodologies
Monitoring and Measurement Techniques in Workplace Environments
The assessment of occupational exposure to cresyl glycidyl (B131873) ether (CGE) involves various monitoring and measurement techniques to quantify airborne concentrations and potential for dermal contact. Given that CGE can exist as both a vapor and an aerosol, a comprehensive assessment strategy is crucial. uzh.ch
Air Sampling and Analysis:
Validated methods for sampling and analyzing glycidyl ethers in the workplace are essential for exposure monitoring. cdc.gov While specific validated methods for CGE at low concentrations recommended for environmental limits require further refinement, general approaches for glycidyl ethers can be adapted. cdc.gov These typically involve drawing a known volume of air through a sorbent tube to capture the CGE, followed by laboratory analysis, often using gas chromatography. cdc.govechemi.com The pyridinium (B92312) chloride-chloroform method and the HCl-dioxane method have been suggested for analyzing epoxy groups like those in CGE. echemi.com
Key considerations for air monitoring include:
Sampling Media: Selection of appropriate sorbent material is critical for efficient capture of CGE.
Analytical Method: Gas chromatography with a suitable detector is a common analytical technique. cdc.govechemi.com
Method Validation: It is important to use methods that have been validated for precision, sensitivity, and accuracy for CGE. cdc.gov
Biological Monitoring:
Biological monitoring can provide an estimate of the total body burden of a substance by measuring the substance or its metabolites in biological samples. For CGE, research has identified o-cresyl glycidyl ether mercapturic acid as a urinary metabolite. uzh.ch The elimination half-life of this metabolite is estimated to be less than 3 hours, indicating that urine samples should be collected close to the end of a work shift for accurate assessment of recent exposure. uzh.ch The development of methods for biologic monitoring is a recognized research need to better characterize the accumulated body burden of glycidyl ethers. cdc.gov
Dermal Exposure Assessment:
Since dermal contact is a primary route of exposure to glycidyl ethers, assessing skin exposure is important. cdc.gov This can be done through:
Wipe Sampling: Taking wipe samples from skin surfaces or personal protective equipment to determine the presence and amount of CGE.
Observational Methods: Systematically observing work practices to identify tasks with a high potential for skin contact.
The table below summarizes various monitoring and measurement techniques.
| Assessment Type | Technique | Description | Considerations |
| Air Monitoring | Sorbent Tube Sampling | Air is drawn through a tube containing a solid sorbent material that adsorbs CGE. The sample is then analyzed in a laboratory. | Requires validated sampling and analytical methods. cdc.gov |
| Biological Monitoring | Urinalysis | Measurement of CGE metabolites, such as o-cresyl glycidyl ether mercapturic acid, in urine. uzh.ch | The timing of sample collection is crucial due to the short half-life of metabolites. uzh.ch |
| Dermal Exposure | Wipe Sampling | A wipe is used to collect samples from the skin or surfaces to assess contamination levels. | Provides qualitative or semi-quantitative data on dermal exposure. |
| Dermal Exposure | Observation | Trained personnel observe work practices to identify potential skin contact scenarios. | Helps in implementing targeted control measures. |
Health Surveillance and Epidemiological Studies in Exposed Populations
Health surveillance and epidemiological studies are critical for understanding the health risks associated with occupational exposure to CGE. However, a notable scarcity of epidemiological studies specifically focused on workers exposed to glycidyl ethers, including CGE, has been identified. cdc.gov
Investigation of Allergic Contact Dermatitis Incidence
Cresyl glycidyl ether is a recognized skin sensitizer (B1316253), and occupational allergic contact dermatitis is a primary health concern for exposed workers. uzh.chnih.govinchem.org
Research Findings:
Case reports and clinical studies have documented instances of occupational allergic contact dermatitis in individuals exposed to epoxy resin systems containing CGE. nih.govresearchgate.netjodrugs.com
In a study of marble workers using a resin containing o-cresyl glycidyl ether, 10 out of 22 workers developed contact dermatitis. cdc.govresearchgate.net All 10 symptomatic workers showed a positive patch test reaction to CGE. cdc.govresearchgate.net
Cross-sensitization between CGE and other glycidyl ethers, such as phenyl glycidyl ether (PGE), has been observed. uzh.chjodrugs.com In one study, 77 out of 81 patients who tested positive for CGE also reacted to PGE. uzh.ch
Epoxy resin systems, which often contain CGE as a reactive diluent, are a frequent cause of occupational allergic contact dermatitis. industrialchemicals.gov.au
The table below presents findings from selected studies on CGE and allergic contact dermatitis.
| Study Focus | Population | Key Findings | Reference |
| Occupational Allergic Contact Dermatitis | Marble Workers | 10 of 22 workers developed dermatitis; all 10 were positive to o-cresyl glycidyl ether in patch testing. | cdc.govresearchgate.net |
| Cross-Sensitization | Patients with positive CGE patch tests | 77 of 81 patients also showed positive reactions to phenyl glycidyl ether. | uzh.ch |
| Occupational Dermatoses | Workers at a plant using epoxy resin systems | 7 out of 25 workers showed reactions related to epoxy resin systems. | researchgate.net |
| Contact Allergy in Construction | Bricklayers and similar professions | Epoxy resin was the second most frequent allergen, and several glycidyl ethers were among the top 30 allergens. | dustri.com |
Studies on Respiratory and Systemic Effects
While dermal effects are well-documented, the potential for respiratory and systemic effects from CGE exposure is also a concern, although human data is limited. cdc.govontosight.ai
Research Findings on Respiratory Effects:
CGE is considered irritating to the respiratory tract. inchem.orgontosight.aidnacih.com Short-term exposure can cause these irritant effects. inchem.orgdnacih.com
Animal studies have provided more specific insights. In rats, head-only inhalation exposure to o-cresyl glycidyl ether aerosol for three weeks at concentrations of 152 mg/m³ and higher led to irritation of the nasal mucosa, with the severity increasing with the concentration. uzh.ch The no-observed-adverse-effect concentration (NOAEC) for local irritation of the nasal mucosa was determined to be 53 mg/m³. uzh.ch
There is currently no data available on the potential for CGE to cause respiratory sensitization. uzh.ch
Research Findings on Systemic Effects:
Information on systemic effects in humans from CGE exposure is scarce. cdc.gov
Animal studies have been conducted to investigate systemic toxicity. In a study where rats were administered o-cresyl glycidyl ether by gavage, no systemic effects were observed up to the highest dose tested (600 mg/kg body weight per day). uzh.ch The primary effects noted were local to the stomach, such as ulceration and inflammation. uzh.ch
The National Institute for Occupational Safety and Health (NIOSH) has raised concerns about the potential for some glycidyl ethers to cause testicular atrophy and hematopoietic system abnormalities in laboratory animals, though specific data on CGE in this regard is limited. cdc.gov
The table below summarizes findings on respiratory and systemic effects from animal studies.
| Effect Studied | Animal Model | Exposure Route | Key Findings | Reference |
| Respiratory Irritation | Rat | Inhalation (aerosol) | Irritation of the nasal mucosa at ≥152 mg/m³. NOAEC for local irritation was 53 mg/m³. | uzh.ch |
| Systemic Toxicity | Rat | Oral (gavage) | No systemic effects observed up to 600 mg/kg/day. Local effects on the stomach were noted. | uzh.ch |
Risk Characterization and Regulatory Science Frameworks
Risk characterization for CGE involves integrating hazard identification and exposure assessment data to estimate the risks to worker health. This information then informs the development of regulatory frameworks, including occupational exposure limits and hazard classifications.
Development of Occupational Exposure Limits and Health Hazard Classifications
Various national and international bodies have established or recommended occupational exposure limits (OELs) and hazard classifications for CGE to protect workers.
Occupational Exposure Limits (OELs):
The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) of 50 ppm (270 mg/m³) as an 8-hour time-weighted average (TWA). ontosight.ai
The Occupational Safety and Health Administration (OSHA) has a permissible exposure limit (PEL) of 5 ppm. noaa.gov
In other countries, such as Denmark and Iceland, a TWA exposure limit of 70 mg/m³ (10 ppm) has been identified for CGE (CAS No. 26447-14-3). industrialchemicals.gov.au
Health Hazard Classifications:
Skin Sensitization: CGE is widely recognized as a skin sensitizer. uzh.chnih.govinchem.org It is often designated with "Sh" for substances that cause skin sensitization. uzh.ch
Skin Irritation: It is classified as causing skin irritation. nih.govdampney.com
Eye Irritation: CGE is considered an eye irritant. dampney.com
Mutagenicity/Genotoxicity: CGE is suspected of causing genetic defects and is classified accordingly (e.g., Muta. 2). nih.govdampney.com In vitro tests have shown it to be mutagenic, though this activity is reduced with metabolic activation, suggesting a detoxification mechanism. uzh.ch
Carcinogenicity: There are no carcinogenicity studies specifically on CGE. uzh.ch However, due to its structural relationship to phenyl glycidyl ether, which has induced nasal tumors in rats, CGE is suspected of being a locally acting carcinogen and is sometimes assigned to Carcinogen Category 3B. uzh.ch
The table below provides a summary of OELs and hazard classifications for CGE.
| Organization/Regulation | Type | Value/Classification | Notes |
| NIOSH | REL (TWA) | 50 ppm (270 mg/m³) | 8-hour time-weighted average. ontosight.ai |
| OSHA | PEL | 5 ppm | Permissible Exposure Limit. noaa.gov |
| Denmark, Iceland | TWA | 70 mg/m³ (10 ppm) | For CGE with CAS No. 26447-14-3. industrialchemicals.gov.au |
| GHS Classification | Hazard Class | Skin Irritation (Category 2) | Causes skin irritation. nih.gov |
| GHS Classification | Hazard Class | Skin Sensitization (Category 1) | May cause an allergic skin reaction. nih.gov |
| GHS Classification | Hazard Class | Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects. nih.govdampney.com |
| DFG (Germany) | MAK Classification | Carcinogen Category 3B | Suspected of being a locally acting carcinogen based on structural analogy. uzh.ch |
Future Research Directions and Unanswered Questions
Advanced Mechanistic Elucidation of Toxicological Pathways
While cresyl glycidyl (B131873) ether is known to be a skin irritant and sensitizer (B1316253), and a suspected carcinogen, the precise molecular mechanisms underlying its toxicity are not fully understood. uzh.chjodrugs.com Future research should prioritize a deeper investigation into its toxicological pathways.
Current studies indicate that CGE is a direct mutagen in bacteria, with its mutagenicity being significantly reduced by metabolic activation systems. uzh.ch In animal models, o-cresyl glycidyl ether (o-CGE) was not found to be systemically genotoxic in the liver and testes of mice. uzh.ch However, due to its structural similarity to phenyl glycidyl ether, which has been shown to induce nasal tumors in rats after inhalation, CGE is suspected of being a locally acting carcinogen. uzh.ch There is a critical need to clarify its local mutagenicity in vivo to understand this discrepancy.
Research should focus on:
Metabolic Fate: Detailed studies are needed to identify all metabolites of CGE and understand the enzymatic processes involved, such as the roles of epoxide hydrolysis and glutathione (B108866) (GSH) conjugation. researchgate.net Investigating the urinary excretion of metabolites like o-cresyl glycidyl ether mercapturic acid can provide quantitative data on metabolic pathways. uzh.ch
Structure-Toxicity Relationships: The reactivity of the glycidyl ether's epoxide group with bionucleophiles is a key factor in its toxicity. researchgate.net Systematic studies, potentially correlating toxicological data with physicochemical parameters like Hammett substituent constants, could elucidate how the cresyl group's structure influences its biological activity. researchgate.net
Mechanism of Sensitization: Although CGE is a known skin sensitizer, the immunological and biochemical pathways leading to allergic contact dermatitis require more detailed exploration. uzh.chjodrugs.com
Innovations in Polymer Chemistry and Tailored Material Properties
Cresyl glycidyl ether's primary role is to reduce the viscosity of epoxy resins while influencing the final properties of the cured material. wikipedia.org As a monofunctional ether, it acts as a chain terminator, which moderates the crosslink density of the polymer network. wikipedia.org Innovations in polymer chemistry could leverage this function or develop novel glycidyl ethers to create materials with highly specific, tailored properties.
Future research directions include:
Functionalized Glycidyl Ethers: Synthesizing novel glycidyl ethers with additional functional groups to impart new properties to the epoxy thermoset, such as improved thermal shock resistance, increased flexibility, or enhanced conductivity. sacheminc.com Research on poly(allyl glycidyl ether)-based polymer electrolytes for lithium and magnesium batteries demonstrates how modifying the glycidyl ether structure can lead to advanced materials with specific applications. rsc.org
Controlled Polymer Architecture: Utilizing advanced polymerization techniques, such as the terpolymerization of different glycidyl ethers and other monomers, to gain precise control over the polymer's microstructure. researchgate.net This could lead to materials with tunable glass transition temperatures and decomposition characteristics. researchgate.net
Reactive Diluents for Advanced Composites: Developing CGE analogues or novel diluent systems specifically for high-performance applications like aerospace composites and electronic encapsulants, where a fine balance of viscosity, reactivity, and final mechanical properties is crucial.
| Research Area | Objective | Example Application |
| Functionalized Glycidyl Ethers | Introduce new properties into epoxy resins. | Polymer electrolytes for batteries. rsc.org |
| Controlled Polymer Architecture | Achieve precise control over polymer microstructure. | Materials with tunable thermal properties. researchgate.net |
| Advanced Reactive Diluents | Optimize performance for high-tech applications. | Aerospace composites and electronics. |
Real-time Monitoring and Advanced Analytical Tool Development
The curing of epoxy resins is a complex chemical process. The development and application of advanced analytical tools for real-time monitoring can lead to better process control, improved product quality, and enhanced safety.
Techniques like Fourier-transform infrared spectroscopy in the near-infrared range (RT-NIR) have proven effective for monitoring the network formation of epoxy systems in real-time. tandfonline.com This allows for the quantification of functional group conversion during the cure cycle. tandfonline.com Another powerful technique is Time-of-flight Secondary Ion Mass Spectrometry (ToF-SIMS), which can monitor the different reaction steps (coupling, branching, crosslinking) on the surface of curing epoxy resins. researchgate.net
Future efforts should focus on:
In-situ Process Analytical Technology (PAT): Integrating real-time monitoring techniques like Raman spectroscopy or NIR directly into industrial manufacturing processes for CGE-containing resins. tandfonline.comnih.gov This would enable dynamic feedback and control over the curing process.
Advanced Chromatographic and Spectrometric Methods: Developing more sensitive and rapid methods, such as advanced GC/MS techniques, for monitoring low-level CGE exposure in the workplace and for detailed analysis of its metabolic fate. uzh.ch
Correlation of Analytical Data with Material Properties: Building comprehensive models that link real-time analytical data from curing processes to the final mechanical and thermal properties of the thermoset material.
Comprehensive Environmental Risk Modeling and Impact Mitigation Strategies
While CGE is considered toxic to aquatic life and may persist in the environment, a comprehensive understanding of its environmental risks is still developing. ontosight.ai Future research should focus on creating robust models to predict its environmental fate and developing effective strategies to mitigate its impact.
The Ecological Risk Classification (ERC) approach, which uses metrics for hazard and exposure (e.g., emission rate, persistence, long-range transport), is a valuable tool. canada.ca For the Epoxides and Glycidyl Ethers Group, this approach has suggested they are unlikely to be causing broad ecological harm, but substance-specific data is crucial. canada.ca
Key areas for future work include:
Environmental Fate Modeling: Developing detailed models that account for factors like hydrolysis rates, biodegradation pathways, and potential for bioaccumulation in different environmental compartments. uzh.chontosight.ai
Mitigation and Remediation Technologies: Investigating and improving technologies for capturing CGE from waste streams and remediating contaminated soil and water. Mitigation also includes stringent handling and disposal protocols as mandated by agencies like the EPA. ontosight.ai
| Strategy | Focus | Desired Outcome |
| Environmental Fate Modeling | Predict behavior in air, water, and soil. | Accurate risk assessment for ecosystems. canada.ca |
| Life Cycle Assessment | Evaluate environmental impact from production to disposal. | Selection of the most sustainable chemical options. |
| Mitigation/Remediation | Develop technologies to control and clean up contamination. | Minimized environmental release and impact. ontosight.ai |
Q & A
Q. How is Cresyl Glycidyl Ether (CGE) synthesized and characterized for purity in research settings?
CGE is synthesized via the glycidylation of cresol using epichlorohydrin under alkaline conditions. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the epoxide group and aromatic structure.
- Epoxide Equivalent Weight (EEW) titration : Using perchloric acid or HBr titration to quantify reactive epoxy groups (target EEW: ~280–315 g/eq) .
- Viscosity measurements : Dynamic viscosity at room temperature (5–15 cP) using rotational viscometers to assess its suitability as a diluent .
Q. What are the key physicochemical properties of CGE relevant to epoxy resin formulations?
- Monofunctionality : Limits crosslinking density but reduces viscosity effectively (5–15 cP at RT) .
- Water resistance : Superior to aliphatic glycidyl ethers due to aromatic structure .
- Thermal stability : Glass transition temperature () studies via differential scanning calorimetry (DSC) are critical for applications in high-temperature environments .
Q. What safety protocols are recommended for handling CGE in laboratory settings?
While direct carcinogenicity data for CGE is limited, structurally similar glycidyl ethers (e.g., 1-butyl glycidyl ether) are classified as Group 2B (possibly carcinogenic). Recommended protocols include:
- PPE : Gloves, goggles, and fume hoods during synthesis.
- Waste disposal : Neutralization with acids before disposal to avoid epoxide reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in temperature-dependent viscosity and conductivity data for CGE?
- Multi-technique validation : Combine microfluidic rheology (to measure non-Newtonian behavior under shear) with impedance spectroscopy (to track conductivity). Evidence shows a Debye-Stokes-Einstein (DSE) coupling between bulk conductivity and viscosity in CGE at 1.4–1.6, suggesting overlapping relaxation mechanisms .
- VFT equation analysis : Fit viscosity () data to to compare with conductivity-derived parameters .
Q. What methodological approaches optimize CGE’s role in enhancing chemical resistance of epoxy coatings?
- Diluent selection : Use CGE (e.g., Epodil® 742) at 5–10 wt.% to reduce viscosity without significantly compromising chemical resistance. Compare with diglycidyl ethers (e.g., BDDGE) using ASTM D1308 acid/base immersion tests .
- Curing agent compatibility : Pair with cycloaliphatic amines (e.g., isophoronediamine) for improved hydrolytic stability .
Q. How does CGE influence dielectric relaxation dynamics in epoxy systems?
- Impedance spectroscopy : Study dielectric loss peaks in the 83–333 K range. CGE exhibits a transition temperature () above , where primary () and secondary () relaxations merge, distinct from diepoxides like DGEBA .
- Relaxation strength analysis : Compare with DGEBA to assess polarity effects on dielectric behavior .
Q. What experimental designs evaluate CGE’s impact on curing kinetics of cold-curing epoxy systems?
Q. How can microfluidic systems advance rheological studies of CGE in non-Newtonian fluids?
- Shear rate control : Use lithographically defined microchannels to simulate laminar flow conditions (shear rates: 10–10 s).
- VFT parameter extraction : Compare with bulk measurements to validate confinement effects .
Q. What statistical methods address performance variability when CGE is used as an additive in composite materials?
- Design of Experiments (DoE) : Use factorial designs to isolate interactions between CGE, zinc powder, and epoxy matrices in underwater concrete coatings. ANOVA can quantify additive synergies/antagonisms .
- Weibull analysis : Assess bond strength distributions to identify failure modes influenced by CGE .
Q. How does CGE’s molecular structure affect its role in polymer network dynamics?
- Monofunctional vs. multifunctional diluents : CGE terminates polymer chains, reducing crosslink density. Compare storage modulus () and loss modulus () via dynamic mechanical analysis (DMA) .
- Free volume analysis : Positron annihilation lifetime spectroscopy (PALS) can probe structural changes induced by CGE in epoxy networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
